

Spectroscopic Characterization of 2-ETHOXYSULFONYLETHANOL: A Technical Guide

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Compound of Interest

Compound Name: **2-ETHOXYSULFONYLETHANOL**

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Introduction

2-Ethoxysulfonylethanol (CAS No: 58337-44-3) is a bifunctional organic molecule featuring both a hydroxyl group and an ethoxysulfonyl moiety.^[1] Its unique structure makes it a valuable intermediate in various chemical syntheses. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-ethoxysulfonylethanol**, grounded in established analytical principles and methodologies.

Molecular Structure and Properties

- Molecular Formula: C₄H₁₀O₄S^[1]
- Molecular Weight: 154.19 g/mol ^[1]
- Structure:

Caption: Molecular Structure of **2-ETHOXYSULFONYLETHANOL**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-ethoxysulfonylethanol**, both ^1H and ^{13}C NMR provide critical structural information.

^1H NMR Spectroscopy

Experimental Protocol: ^1H NMR

- Sample Preparation:
 - Weigh approximately 5-25 mg of **2-ethoxysulfonylethanol**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Dissolve the sample in ~0.75 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a clean, dry vial.[\[6\]](#)
 - If any solid particulates are present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Cap the NMR tube securely.
- Instrument Parameters (300 MHz Spectrometer):
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
 - Acquisition Time: 4.0 s

Data Summary: ^1H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet	3H	-O-CH ₂ -CH ₃
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~3.5	Triplet	2H	-SO ₂ -CH ₂ -CH ₂ -OH
~4.0	Triplet	2H	-SO ₂ -CH ₂ -CH ₂ -OH
Variable	Singlet (broad)	1H	-OH

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum of **2-ethoxysulfonylethanol** is expected to show four distinct signals corresponding to the four unique proton environments, plus a variable signal for the hydroxyl proton.

- The triplet at approximately 1.3 ppm is characteristic of the methyl protons of the ethoxy group. These protons are coupled to the adjacent methylene protons, resulting in a triplet ($n+1$ rule, where $n=2$).
- The quartet at around 4.2 ppm is assigned to the methylene protons of the ethoxy group. These protons are coupled to the three neighboring methyl protons, giving a quartet ($n+1$ rule, where $n=3$).
- The two methylene groups of the ethanol moiety are diastereotopic and will appear as two distinct triplets. The methylene group adjacent to the sulfonyl group is expected to be further downfield due to the electron-withdrawing effect of the sulfonyl group. Therefore, the triplet at approximately 4.0 ppm is assigned to the methylene protons alpha to the sulfonyl group, while the triplet at around 3.5 ppm corresponds to the methylene protons beta to the sulfonyl group.
- The hydroxyl proton typically appears as a broad singlet with a chemical shift that can vary depending on concentration, solvent, and temperature.

Ethanol Moiety

-OH
Variable (broad singlet)

-SO₂-CH₂-
~3.5 ppm (triplet)

³J coupling

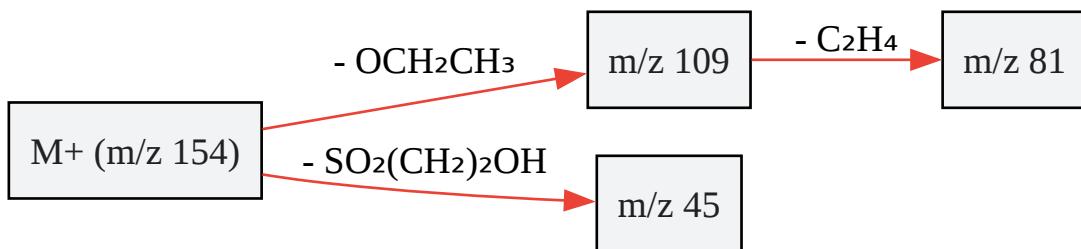
-CH₂-OH
~4.0 ppm (triplet)

Ethoxysulfonyl Group

CH₃
~1.3 ppm (triplet)

³J coupling

-O-CH₂-
~4.2 ppm (quartet)



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Sources

- 1. 2-ETHOXYSULFONYLETHANOL (58337-44-3) for sale [vulcanchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. How To [chem.rochester.edu]
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